5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1h-1,2,4-triazole
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Overview
Description
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.
Preparation Methods
The synthesis of 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole typically involves multiple steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This process involves the use of (N-Boc-azetidin-3-ylidene)acetate obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their specific chemical properties and biological activities. The unique combination of azetidine and triazole rings in this compound provides it with distinct advantages in various applications.
Properties
Molecular Formula |
C11H20N4 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-(azetidin-3-ylmethyl)-1-methyl-3-(2-methylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4/c1-8(2)4-10-13-11(15(3)14-10)5-9-6-12-7-9/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
SKJSUPTUNIITRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=N1)CC2CNC2)C |
Origin of Product |
United States |
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